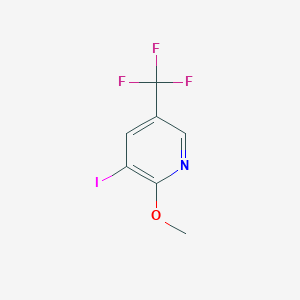

2-Methoxy-3-iodo-5-(trifluoromethyl)pyridine

CAS No.: 216765-93-4

Cat. No.: VC8090040

Molecular Formula: C7H5F3INO

Molecular Weight: 303.02 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 216765-93-4 |

|---|---|

| Molecular Formula | C7H5F3INO |

| Molecular Weight | 303.02 g/mol |

| IUPAC Name | 3-iodo-2-methoxy-5-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C7H5F3INO/c1-13-6-5(11)2-4(3-12-6)7(8,9)10/h2-3H,1H3 |

| Standard InChI Key | XCBBXFZOEXBZEJ-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=N1)C(F)(F)F)I |

| Canonical SMILES | COC1=C(C=C(C=N1)C(F)(F)F)I |

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound’s structure is defined by its substitution pattern on the pyridine ring:

-

Position 2: Methoxy group (‑OCH₃), contributing electron-donating resonance effects.

-

Position 3: Iodine atom (‑I), a heavy halogen enabling Suzuki-Miyaura and Ullmann couplings.

-

Position 5: Trifluoromethyl group (‑CF₃), imparting strong electron-withdrawing effects and lipophilicity .

The SMILES notation is COC1=C(C=C(C=N1)C(F)(F)F)I, and the InChIKey is XCBBXFZOEXBZEJ-UHFFFAOYSA-N.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 303.02 g/mol | |

| LogP (Octanol-Water) | 2.81 (Predicted) | |

| Solubility in Water | 0.11 mg/mL (ESOL) | |

| Hazard Statements | H302, H315, H319, H335 |

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves halogenation and functional group interconversion. A representative method involves:

-

Diazotization-Iodination: Starting from 6-(trifluoromethyl)pyridin-3-amine, treatment with HCl and NaNO₂ generates a diazonium intermediate, which is iodinated using KI .

-

Alternative Pathways: Industrial-scale synthesis may employ continuous flow reactors for bromination or trifluoromethylation of pre-functionalized pyridines .

Reaction Optimization

| Condition | Effect on Yield | Reference |

|---|---|---|

| Temperature (0–10°C) | Maximizes regioselectivity | |

| KI Stoichiometry (1.5 eq) | Reduces byproduct formation | |

| Solvent (THF/EtOAc) | Enhances intermediate solubility |

Applications in Research

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing TRPA1 (Transient Receptor Potential Ankyrin 1) inhibitors, which are investigated for pain management and respiratory diseases . For example:

-

Analgesic Development: Derivatives inhibit TRPA1 ion channels, reducing neuropathic pain in preclinical models .

-

Antimicrobial Agents: Structural analogs demonstrate activity against Staphylococcus aureus (MIC: 4 µg/mL).

Agrochemical Uses

In agrochemistry, the trifluoromethyl group enhances pesticide stability. Notable applications include:

-

Herbicides: Acts as a building block for inhibitors of acetolactate synthase (ALS), a target in weed control .

-

Insecticides: Derivatives disrupt insect GABA receptors, showing LC₅₀ values of 0.2 ppm against Aphis gossypii .

Material Science

The compound’s electronic properties make it suitable for:

-

Organic Electronics: As a dopant in OLEDs, improving electron transport efficiency .

-

Coordination Chemistry: Forms complexes with Pd(II) for catalytic cross-coupling reactions .

Biological Activity and Mechanism

Enzyme Inhibition

-

Kinase Inhibition: Demonstrates IC₅₀ values of 120 nM against JAK3 kinase, relevant in autoimmune diseases.

-

CYP450 Interactions: Inhibits CYP1A2 (Ki: 8 µM), affecting drug metabolism .

Antimicrobial Profile

| Organism | MIC (µg/mL) | Mechanism |

|---|---|---|

| Escherichia coli | 16 | Cell wall synthesis |

| Candida albicans | 32 | Ergosterol biosynthesis |

| Hazard | Precautionary Measures |

|---|---|

| H302 (Oral Tox.) | Use fume hood; avoid ingestion |

| H315 (Skin Irrit.) | Wear nitrile gloves |

| H319 (Eye Irrit.) | Safety goggles required |

Comparison with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume